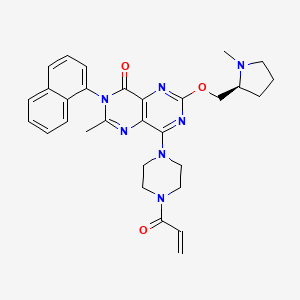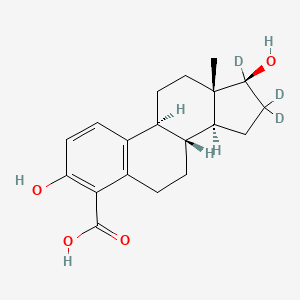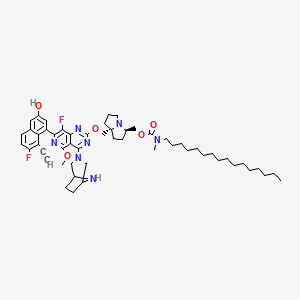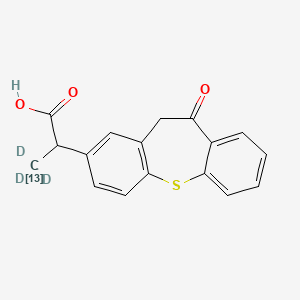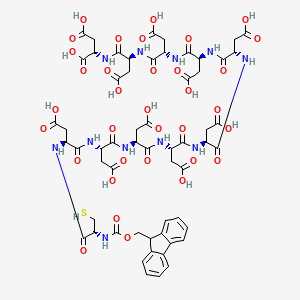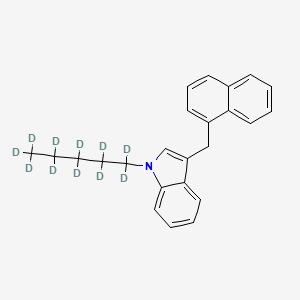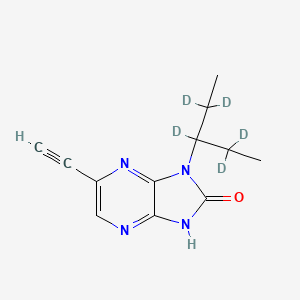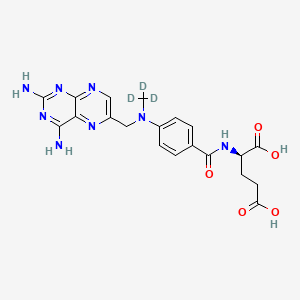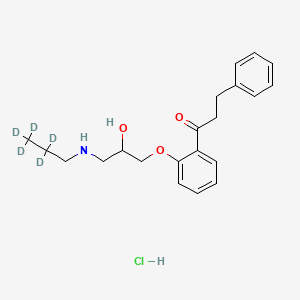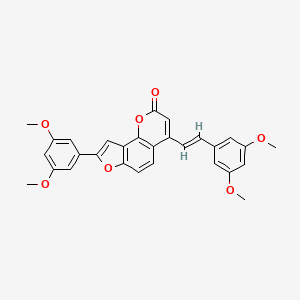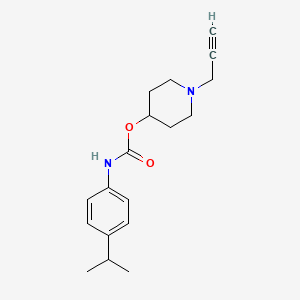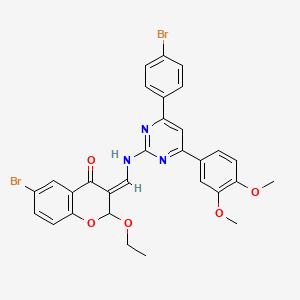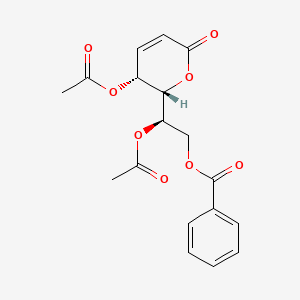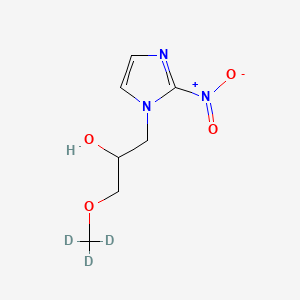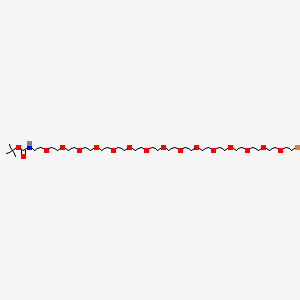
t-Boc-N-amido-PEG15-Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Boc-N-amido-PEG15-Br: is a polyethylene glycol-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are molecules designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising therapeutic modality in precision medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG15-Br involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (t-Boc) to form t-Boc-N-amido.
Polyethylene Glycol (PEG) Chain Attachment: The protected amine is then reacted with a polyethylene glycol chain (PEG15) to form t-Boc-N-amido-PEG15.
Bromination: The terminal hydroxyl group of the PEG chain is converted to a bromide, resulting in this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Purification: The product is purified using techniques such as column chromatography to achieve high purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.
化学反応の分析
Types of Reactions: t-Boc-N-amido-PEG15-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles.
Deprotection Reactions: The t-Boc group can be removed under acidic conditions to expose the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve mild temperatures and solvents like dichloromethane.
Deprotection Reactions: Acidic conditions, such as trifluoroacetic acid in dichloromethane, are used to remove the t-Boc group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Deprotected Amine: Removal of the t-Boc group results in the formation of the free amine.
科学的研究の応用
Chemistry: t-Boc-N-amido-PEG15-Br is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells .
Biology: In biological research, this compound is used to study protein degradation pathways and the ubiquitin-proteasome system .
Medicine: PROTACs synthesized using this compound have potential therapeutic applications in treating diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents .
作用機序
t-Boc-N-amido-PEG15-Br functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
t-Boc-N-amido-PEG15-amine: Similar to t-Boc-N-amido-PEG15-Br but with an amine group instead of a bromide.
t-Boc-N-amido-PEG23-amine: A longer PEG chain with an amine group.
Uniqueness: this compound is unique due to its bromide group, which allows for versatile substitution reactions. This makes it a valuable tool in the synthesis of diverse PROTACs .
特性
分子式 |
C37H74BrNO17 |
|---|---|
分子量 |
884.9 g/mol |
IUPAC名 |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C37H74BrNO17/c1-37(2,3)56-36(40)39-5-7-42-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-54-33-35-55-34-32-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-41-6-4-38/h4-35H2,1-3H3,(H,39,40) |
InChIキー |
KAQVZFDBABDCOJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


